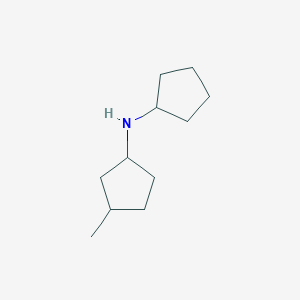

N-cyclopentyl-3-methylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-cyclopentyl-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C11H21N/c1-9-6-7-11(8-9)12-10-4-2-3-5-10/h9-12H,2-8H2,1H3 |

InChI Key |

ZDQZPCLPNSXTOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2CCCC2 |

Origin of Product |

United States |

The Significance of Cyclopentyl Amine Scaffolds in Modern Organic Chemistry and Chemical Biology Research

Cyclopentane (B165970) rings are prevalent structural motifs in a wide array of natural products and synthetic molecules with important biological activities. bldpharm.com Their unique three-dimensional structure provides a versatile scaffold that can be strategically modified to influence the pharmacological properties of a molecule. In medicinal chemistry, the conformational flexibility of the cyclopentane ring allows it to adapt to the binding sites of biological targets.

The incorporation of an amine group onto the cyclopentane scaffold to form cyclopentylamines further enhances the chemical and biological diversity of these molecules. Amines are fundamental functional groups in many pharmaceuticals, contributing to properties such as solubility, basicity, and the ability to form hydrogen bonds. The development of synthetic methodologies for creating diversely substituted aminocyclopentanes is an active area of research, with photochemical methods showing promise for the efficient construction of these complex building blocks.

Overview of N Cyclopentyl 3 Methylcyclopentan 1 Amine Within the Landscape of Substituted Cyclopentane and Secondary Amine Chemistry Research

Enantioselective and Diastereoselective Synthetic Strategies Towards this compound Stereoisomers

The synthesis of specific stereoisomers of this compound, which contains two chiral centers, demands precise control over stereochemistry. Enantioselective and diastereoselective strategies are paramount in achieving this goal, moving beyond classical resolution techniques to direct catalytic methods that construct the desired stereoisomers from achiral or racemic precursors.

A highly diastereoselective approach for producing trans-2-substituted cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. acs.orgnih.gov This method offers a general route to diversely substituted cyclopentylamines. acs.orgnih.gov For the target molecule, a similar strategy could be envisioned starting from a precursor containing the 3-methyl group, where the cyclization step would establish the relative stereochemistry between the methyl group and the newly formed amine-bearing center.

Organocatalysis provides powerful tools for asymmetric synthesis. The domino Michael-Henry reaction, for instance, has been used to create highly functionalized cyclopentanes with up to four stereogenic carbons, achieving excellent yields, complete diastereoselectivity, and high enantioselectivity (up to 96% ee). acs.org By selecting appropriate chiral organocatalysts, such as cinchona alkaloid-derived thiosquaramides, it is possible to direct the formation of specific stereoisomers in cascade reactions. researchgate.net Another strategy involves the phosphine-catalyzed (3 + 2) annulation of allenoates with electron-deficient olefins, which is a well-explored method for synthesizing functionalized cyclopentenes that can be subsequently reduced to the desired cyclopentanamines. nih.gov

The table below summarizes key stereoselective strategies applicable to the synthesis of cyclopentylamine stereoisomers.

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Stereochemical Control |

| Tandem Hydrozirconation/Cyclization | Schwartz's reagent / Lewis Acid | Cyclization of butenyl oxazolidines | High diastereoselectivity for trans products. acs.orgnih.gov |

| Domino Michael-Henry Reaction | Chiral organocatalysts | Annulation of nitroalkenes | Excellent diastereo- and enantioselectivity. acs.org |

| Isocyanide-Based MCR | Chiral building blocks | Ugi-type multicomponent reaction | Control via conformationally restricted intermediates. nih.gov |

| Aza-Michael Amination | Chiral auxiliaries | Conjugate addition to cyclopentene (B43876) esters | Stereoselective formation of β-amino acids. nih.gov |

Development of Multicomponent and Domino Reaction Approaches in Cyclopentyl Amine Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies that enable the construction of complex molecules like this compound in a single pot. nih.gov These reactions minimize waste and purification steps by forming multiple bonds in a sequential manner without isolating intermediates. nih.govmdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. nih.gov A hypothetical Ugi four-component reaction for the synthesis of a precursor to the target molecule could involve 3-methylcyclopentanone (B121447), cyclopentylamine, a carboxylic acid, and an isocyanide. This would rapidly assemble the core structure with the necessary substituents. A recently developed Ugi-type MCR has been used for the stereoselective synthesis of complex tetrahydropyridines, demonstrating the power of this approach when using bifunctional substrates. nih.gov

Domino reactions often proceed through a series of intramolecular transformations initiated by a single event. A cascade process involving a nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction has been used to create diversely functionalized cyclopentene derivatives from 1,2-allenic ketones. rsc.org Similarly, substrate-controlled annulation methods can produce fused cyclopenta-derivatives through a Michael-initiated ring-expansion cascade, forming multiple C-C and C-N bonds in the process. nih.gov Such a strategy could be adapted to construct the 3-methylcyclopentyl ring system and install the amino functionality simultaneously.

The following table outlines examples of multicomponent and domino strategies for synthesizing complex cyclic amines.

| Reaction Type | Key Components/Starting Materials | Resulting Scaffold | Key Features |

| Isocyanide-Based MCR | Isocyanide, aldehyde, amine, carboxylic acid | Tetrasubstituted cyclopentenes | High stereoselectivity, broad substrate scope. nih.gov |

| Allenic Ketone-Based MCR | 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile | Functionalized cyclopentenes | Cascade process under mild, metal-free conditions. rsc.org |

| Michael-Initiated Ring Expansion | N-Sulfonyl ketimines, donor-acceptor cyclopropanes | Fused cyclopenta derivatives | Substrate-controlled formation of C-C and C-N bonds. nih.gov |

| Allylic Amination Domino Reaction | Arylglyoxals, enaminones, aromatic amines | Fused pyrroles | Rapid, one-pot, three-component synthesis. nih.gov |

Catalytic Approaches for the Formation and Derivatization of this compound

Catalysis is central to the modern synthesis of this compound, offering efficient and selective routes for both the formation of the core structure and its subsequent modification.

Transition Metal-Mediated Syntheses and Transformations

Transition metals like palladium and rhodium are exceptionally versatile in catalyzing reactions to form and functionalize cyclopentylamines. Palladium-catalyzed C–H activation is a powerful tool for the direct, site-selective functionalization of carbocycles. nih.gov This strategy could be employed to introduce the methyl or amino group onto a pre-existing cyclopentane (B165970) ring. For instance, a native carboxylic acid group can direct the transannular γ-arylation of cyclopentane rings. nih.gov Furthermore, palladium catalysis is effective for the N-arylation of challenging substrates like cyclopropylamines, a transformation that can be extended to cyclopentylamines to create derivatives. nih.gov

Rhodium catalysts are well-known for their ability to mediate cyclization and C-H amination reactions. Wilkinson's catalyst, for example, can cyclize 4,4-disubstituted 1,6-dienes to yield methylene (B1212753) cyclopentanes, which are precursors to substituted cyclopentanes. rsc.org More advanced rhodium(II) catalysts can perform direct C(sp³)–H amination, offering a direct route to install the amine functionality. researchgate.netnih.gov These reactions can proceed through radical-polar crossover mechanisms, enabling the amination of otherwise inert C-H bonds. researchgate.netnih.govresearchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Advantage |

| Palladium | C-H Arylation | Cycloalkane Carboxylic Acids | Direct, site-selective functionalization of the ring. nih.gov |

| Palladium | N-Arylation | Cycloalkylamines, Aryl Halides | Access to a wide range of N-aryl derivatives. nih.gov |

| Rhodium | Cyclization | 1,6-Dienes | Efficient formation of the cyclopentane ring. rsc.org |

| Rhodium | C-H Amination | Arylcyclobutanes/Alkanes, NFSI | Direct installation of nitrogen into unactivated C-H bonds. researchgate.netnih.gov |

Organocatalytic and Biocatalytic Strategies

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral amines and has been successfully applied to the enantioselective synthesis of complex halogenated compounds and other chiral molecules. nih.govnih.gov Chiral phosphoric acids and cinchona alkaloids are common catalysts that can activate substrates towards enantioselective transformations, including domino reactions that form highly substituted cyclopentanes. acs.orgnih.gov

Biocatalysis represents a green and highly selective approach to amine synthesis. A one-pot, three-enzyme cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase (RedAm) has been developed for the amination of unfunctionalized cycloalkanes. rsc.org This system could hydroxylate methylcyclopentane, oxidize the resulting alcohol to 3-methylcyclopentanone, and then perform a reductive amination with cyclopentylamine to yield the target product. Native amine dehydrogenases (AmDHs) also offer a direct route for the reductive amination of ketones to produce chiral amines, complementing the capabilities of transaminases. frontiersin.org

| Catalytic Strategy | Catalyst Type | Key Transformation | Selectivity |

| Organocatalysis | Chiral Phosphoric Acid / Amines | Domino Michael-Henry Reaction | High diastereo- and enantioselectivity. acs.orgnih.gov |

| Biocatalysis | P450, ADH, RedAm Cascade | C-H hydroxylation, oxidation, reductive amination | High selectivity on unfunctionalized alkanes. rsc.orgrsc.org |

| Biocatalysis | Amine Dehydrogenase (AmDH) | Reductive amination of ketones | Access to short-chain chiral amines. frontiersin.org |

Ring Functionalization and Expansion Methodologies Applied to the Cyclopentane Moiety

Creating the substituted cyclopentane core of this compound can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing cyclopentane. Ring functionalization allows for the introduction of substituents at specific positions. Palladium-catalyzed, native-functional-group-directed C–H activation provides an ideal route for the site- and diastereoselective synthesis of functionalized carbocycles, avoiding lengthy synthetic sequences. nih.gov

Ring expansion methodologies offer an alternative route to the cyclopentane ring itself. For example, rhodium(I) catalysts can promote the ring expansion of monoactivated cyclopropanes to highly functionalized seven-membered rings via a 1,5 C-C bond migration. nih.gov While this leads to a larger ring, related transition-metal-catalyzed ring expansions of vinylcyclopropanes are a well-established method for synthesizing five-membered rings. nih.gov For instance, a palladium-catalyzed formal [3+2]-cycloaddition between substituted vinylcyclopropanes and electron-deficient olefins gives highly-substituted cyclopentane products with excellent stereocontrol. nih.gov

| Methodology | Catalyst/Reagent | Transformation | Application |

| C-H Functionalization | Palladium(II) with pyridone ligands | Transannular γ-arylation of cyclopentane carboxylic acids | Direct introduction of substituents onto the ring. nih.gov |

| [3+2] Cycloaddition | Palladium(0) with chiral ligands | Reaction of vinylcyclopropanes and olefins | Stereocontrolled synthesis of the cyclopentane ring. nih.gov |

| Ozonolysis/Reduction | O₃ then LAH | Cleavage of a bicyclic alkene | Formation of all-cis substituted cyclopentanes. beilstein-journals.org |

Photochemical and Radical-Mediated Syntheses of this compound Scaffolds

Photochemical and radical-based methods provide unique pathways for constructing complex molecular architectures under mild conditions. nih.gov These approaches often involve reactive intermediates that enable transformations not accessible through traditional thermal reactions. nih.gov

A notable photochemical method is the intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes. chemrxiv.orgnih.govchemrxiv.org Upon excitation with visible light, the cyclopropylimine forms a masked N-centered radical, which engages an alkene to generate a cyclopentylimine product. chemrxiv.orgnih.gov This product can be readily converted to the corresponding N-functionalized cyclopentylamine, offering a modular, three-step, one-pot procedure. chemrxiv.orgchemrxiv.org This process has been successfully scaled up using continuous flow technology. chemrxiv.orgnih.gov

Radical cyclizations are another powerful tool for cyclopentane synthesis. Cobalt-mediated radical cyclizations can be used to stereoselectively synthesize cyclopentanes from acyclic precursors. researchgate.net The development of radical chemistry has also enabled novel amination strategies. nih.gov For instance, the highly strained molecule [1.1.1]propellane can undergo radical-mediated amination to produce valuable bicyclo[1.1.1]pentylamines (BPCAs), showcasing the power of radical addition for forming C-N bonds. scispace.com A similar radical-mediated approach could be envisioned where an appropriately substituted acyclic radical precursor undergoes cyclization and subsequent trapping with an amine source to form the target scaffold.

| Method | Key Reagents/Conditions | Intermediate | Product | Key Features |

| Photochemical [3+2] Cycloaddition | Cyclopropylimine, alkene, violet light | Masked N-centered radical | Functionalized cyclopentylamine | One-pot, modular, scalable in flow. chemrxiv.orgnih.govchemrxiv.org |

| Cobalt-Mediated Cyclization | Alkene/Alkyne precursors, Co₂(CO)₆ | Carbon-centered radicals | Stereoselective cyclopentanes | Involves intramolecular radical addition. researchgate.net |

| Radical Carboamination | [1.1.1]propellane, radical initiator, amine source | BCP-radical | Bicyclo[1.1.1]pentylamines | Multicomponent radical chain reaction. scispace.com |

Reaction Mechanisms and Mechanistic Investigations of N Cyclopentyl 3 Methylcyclopentan 1 Amine Transformations

Detailed Mechanistic Pathways of Amine Formation and Subsequent Derivatizations (e.g., Oxidation, Reduction, Substitution)

The formation of N-cyclopentyl-3-methylcyclopentan-1-amine, a secondary amine, is most commonly achieved through reductive amination. This process involves the reaction of a ketone, 3-methylcyclopentanone (B121447), with a primary amine, cyclopentylamine (B150401). The mechanism proceeds through several key steps. masterorganicchemistry.com

Initially, the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylcyclopentanone. This nucleophilic addition leads to the formation of a tetrahedral intermediate known as a hemiaminal. masterorganicchemistry.com This step is typically reversible. Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding a protonated imine, or iminium ion. wikipedia.org This iminium ion is a key electrophilic intermediate. wikipedia.org

In the final step, a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. masterorganicchemistry.comacs.org This reduction of the C=N bond yields the final this compound product. The choice of a mild reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comacs.org

Subsequent Derivatizations:

Oxidation: Secondary amines like this compound can undergo oxidation. The mechanism often involves the transfer of a hydride equivalent from the C-N bond to an oxidizing agent. nih.gov For instance, oxidation catalyzed by flavoproteins involves the transfer of a hydride to the flavin cofactor, leading to an iminium ion intermediate which can then be hydrolyzed. nih.gov Chemical oxidation can also proceed via radical intermediates, depending on the oxidant used. researchgate.netresearchgate.net

Reduction (Formation Context): While the amine itself is in a reduced state, its formation can be conceptualized as a reduction of an amide precursor. The reduction of a corresponding amide (N-cyclopentyl-3-methylcyclopentanamide) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) provides an alternative synthetic route. The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.comjove.com The oxygen atom coordinates to the aluminum, and subsequent elimination forms an iminium ion, which is then reduced by a second equivalent of hydride to yield the amine. jove.comlibretexts.org

Substitution: The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic. It can undergo nucleophilic substitution reactions, such as alkylation or acylation. ncert.nic.in In an alkylation reaction with an alkyl halide, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Subsequent deprotonation yields the tertiary amine. libretexts.org Acylation with acid chlorides or anhydrides proceeds similarly, with the nitrogen atom attacking the carbonyl carbon of the acylating agent to form an amide. ncert.nic.in

Stereochemical Control and Diastereoselectivity in this compound Related Reactions

The synthesis of this compound involves the formation of a new stereocenter at the C1 position of the 3-methylcyclopentyl ring, in addition to the existing stereocenter at C3. This creates the potential for diastereomers (cis and trans isomers with respect to the substituents on the cyclopentane (B165970) ring). The relative orientation of the cyclopentyl group and the methyl group is a key stereochemical consideration.

During reductive amination, the stereochemical outcome is determined in the hydride reduction step of the intermediate imine. The two faces of the C=N double bond are diastereotopic due to the presence of the chiral center at the C3 position. The incoming hydride from the reducing agent can attack from either the Re or Si face of the imine.

The diastereoselectivity of this reduction is influenced by several factors:

Steric Hindrance: The pre-existing methyl group at the C3 position and the N-cyclopentyl group can sterically hinder one face of the imine, directing the hydride attack to the less hindered face. The preferred conformation of the cyclopentane ring and the orientation of the N-cyclopentyl group will dictate which face is more accessible.

Reducing Agent: The bulkiness of the hydride reagent can play a significant role. A bulkier reducing agent will exhibit greater sensitivity to steric hindrance, potentially leading to higher diastereoselectivity.

Reaction Conditions: The reaction can be under either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product distribution reflects the relative rates of formation. The major product will be the one formed via the lowest energy transition state, which is often the result of hydride attack from the less sterically hindered face. wikipedia.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration between the diastereomeric products. The product ratio will then reflect the relative thermodynamic stabilities of the diastereomers. The most stable diastereomer, which minimizes steric interactions between the substituents, will be the major product. dalalinstitute.com

For example, in the reductive amination of 2-alkyl cyclohexanones, excellent diastereoselectivity has been achieved, demonstrating that the stereochemistry of cyclic ketones can effectively control the outcome of the reaction. rsc.org A similar principle applies to the 3-methylcyclopentanone system, where the methyl group is expected to direct the stereochemical outcome of the reduction.

| Factor | Influence on Diastereoselectivity |

| Steric Hindrance | The methyl and N-cyclopentyl groups block one face of the imine intermediate, favoring hydride attack from the less hindered side. |

| Reducing Agent | Bulkier reducing agents are more sensitive to steric hindrance, often leading to higher selectivity. |

| Temperature | Lower temperatures favor the kinetically controlled product (faster formation), while higher temperatures can lead to the thermodynamically controlled product (more stable). |

Identification and Characterization of Reactive Intermediates and Transition States

The transformations of this compound, particularly its formation via reductive amination, proceed through several well-defined reactive intermediates and transition states.

Reactive Intermediates:

Hemiaminal: This is the initial adduct formed from the nucleophilic attack of cyclopentylamine on 3-methylcyclopentanone. It is a tetrahedral species containing both a hydroxyl group and an amino group attached to the same carbon. Hemiaminals are often transient and not isolated, existing in equilibrium with the starting materials.

Transition States:

Nucleophilic Addition Transition State: The reaction begins with the approach of the amine to the ketone. The transition state involves the partial formation of the C-N bond and partial breaking of the C=O π-bond. Computational studies suggest that solvent molecules can play a key role in stabilizing this transition state through hydrogen bonding.

Dehydration Transition State: The conversion of the hemiaminal to the iminium ion involves protonation of the hydroxyl group followed by the departure of water. The transition state for the C-O bond cleavage is stabilized by the participation of the nitrogen's lone pair of electrons to form the C=N double bond.

Hydride Transfer Transition State: This is the crucial stereochemistry-determining step. The transition state involves the approach of the hydride from the reducing agent to one of the two diastereotopic faces of the iminium ion. The geometry of this transition state is influenced by steric interactions between the substituents on the cyclopentyl rings and the incoming hydride reagent. The pathway with the lower activation energy, corresponding to the less sterically crowded approach, will be favored under kinetic control. wikipedia.org DFT studies on similar systems have been used to model these transition states and predict the energetic favorability of different reaction pathways. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics:

The rate of formation via reductive amination is highly dependent on the reaction pH. The initial nucleophilic attack of the amine on the ketone is favored at neutral or slightly basic pH where the amine is deprotonated and nucleophilic. However, the dehydration of the hemiaminal intermediate is acid-catalyzed. libretexts.org Therefore, the reaction rate is often maximal at a weakly acidic pH (around 4-5), which represents a compromise between having a sufficient concentration of nucleophilic amine and promoting the dehydration step. masterorganicchemistry.comwikipedia.org

Thermodynamics:

| Control Type | Favored Conditions | Determining Factor | Resulting Product |

| Kinetic Control | Low temperature, irreversible conditions | Lower activation energy (Ea) | The product that is formed fastest (often the less sterically hindered pathway). wikipedia.org |

| Thermodynamic Control | High temperature, reversible conditions | Lower Gibbs free energy (G) | The most stable product. dalalinstitute.com |

Understanding the interplay between kinetics and thermodynamics is essential for selectively synthesizing a desired diastereomer of this compound. By carefully selecting the reaction temperature, solvent, and reagents, the reaction can be steered towards either the kinetic or the thermodynamic product. libretexts.org

Advanced Spectroscopic Techniques for Elucidating the Structure and Dynamics of N Cyclopentyl 3 Methylcyclopentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of N-cyclopentyl-3-methylcyclopentan-1-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of its constituent stereoisomers.

The complexity of the NMR spectra is a direct result of the molecule's stereoisomerism. For instance, the relative orientation of the methyl group and the cyclopentylamino group on the 3-methylcyclopentan-1-amine (B6597330) ring (cis or trans) results in distinct diastereomers, each producing a unique set of NMR signals. The chemical shifts of the protons and carbons, particularly those at or near the stereocenters (C1, C3, and the methine proton of the N-cyclopentyl group), are highly sensitive to the local geometry.

For example, in the cis-isomer, the proximity of the substituents can lead to through-space steric compression, typically resulting in upfield shifts for the involved carbon nuclei (a γ-gauche effect) compared to the trans-isomer. Proton-proton coupling constants (³JHH), determined from high-resolution ¹H NMR spectra, are also invaluable for conformational analysis. The magnitude of these couplings is dependent on the dihedral angle between adjacent protons, as described by the Karplus equation, providing critical insights into the puckering of the two cyclopentane (B165970) rings (which can adopt envelope or twist conformations).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | 0.8 - 2.5 | - | Broad singlet, position is concentration and solvent dependent. |

| CH-N (both rings) | 2.5 - 3.5 | 55 - 65 | Chemical shift is sensitive to cis/trans stereochemistry. |

| CH-CH₃ | 1.5 - 2.2 | 30 - 40 | Multiplet, position influenced by adjacent substituents. |

| Ring CH₂ | 1.2 - 1.9 | 20 - 40 | Complex overlapping multiplets. Diastereotopic protons may show distinct signals. |

| CH₃ | 0.8 - 1.1 | 15 - 22 | Doublet, coupled to the C3 methine proton. |

Due to significant signal overlap in the one-dimensional (1D) spectra of this compound, multi-dimensional NMR techniques are essential for complete structural assignment.

2D Correlation Spectroscopy (COSY): This experiment maps out the proton-proton coupling networks within the molecule. It is used to trace the connectivity of protons within each cyclopentane ring, helping to assign the signals of adjacent methylene (B1212753) and methine protons.

2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. This is crucial for unambiguously assigning the ¹³C spectrum and confirming the assignments made from the ¹H spectrum.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These are the most powerful NMR techniques for stereochemical assignment. They detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment can differentiate between cis and trans diastereomers. For example, a cross-peak between the proton at C1 and the protons of the C3-methyl group would provide strong evidence for a cis relationship. These experiments also provide distance restraints that help define the preferred solution-state conformation of the rings.

While solution-state NMR reveals the average conformation in a solvent, solid-state NMR (ssNMR) provides information about the molecular structure and packing in the solid phase. mdpi.com This is particularly useful for studying crystalline, microcrystalline, or amorphous samples. mdpi.commdpi.com For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of multiple conformers within the crystal lattice or differentiate between polymorphic forms. Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictates the crystal packing arrangement. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) in this compound Structural Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.

For this compound, a secondary aliphatic amine, the IR spectrum provides several characteristic absorption bands. spectroscopyonline.com The most prominent is the N-H stretching vibration, which appears as a single, typically weak-to-medium intensity band in the 3300–3500 cm⁻¹ region. libretexts.orgorgchemboulder.com Its presence confirms the secondary amine functionality, distinguishing it from a primary amine (which would show two N-H stretching bands) or a tertiary amine (which would show none). spectroscopyonline.comorgchemboulder.com The position and broadness of this peak are sensitive to hydrogen bonding; in concentrated samples, the peak shifts to a lower frequency and broadens due to intermolecular N-H···N interactions.

Other key vibrations include the C-H stretching of the cyclopentyl and methyl groups (typically 2850–3000 cm⁻¹), the N-H bending (or "wagging") vibration, which is a strong, often broad band in the 665-910 cm⁻¹ range, and the C-N stretching vibration, found in the 1000–1250 cm⁻¹ region for aliphatic amines. orgchemboulder.comaip.org Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-H bonds of the hydrocarbon framework.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak to Medium | Single peak confirms secondary amine. Sensitive to hydrogen bonding. spectroscopyonline.comlibretexts.org |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Associated with the alkyl rings and methyl group. |

| N-H Wag (Bend) | 665 - 910 | Strong, Broad | Characteristic of primary and secondary amines. orgchemboulder.com |

| C-N Stretch | 1000 - 1250 | Medium to Weak | Typical range for aliphatic amines. orgchemboulder.comaip.org |

Mass Spectrometry for Mechanistic Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and elucidating its structure through analysis of its fragmentation patterns. In accordance with the nitrogen rule, as a molecule with a single nitrogen atom, it is expected to have an odd nominal molecular weight (C₁₁H₂₃N = 169 g/mol ), resulting in a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169 under electron ionization (EI) conditions. whitman.edujove.com

The fragmentation of cyclic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. jove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the nitrogen and the cyclopentyl ring, leading to the loss of a cyclopentyl radical and the formation of a [M - C₅H₉]⁺ fragment.

Cleavage of the bond between the nitrogen and the 3-methylcyclopentyl ring, resulting in the loss of a 3-methylcyclopentyl radical and the formation of a [M - C₆H₁₁]⁺ fragment.

Further fragmentation can occur through the cleavage of the rings themselves, often initiated by the initial α-cleavage event. whitman.edu The relative abundance of these fragments provides a fingerprint that can be used to confirm the structure and distinguish it from isomers.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₁H₂₃N]⁺ | Molecular Ion (M⁺) |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical from the methylcyclopentyl ring. |

| 100 | [M - C₅H₉]⁺ | α-cleavage with loss of a cyclopentyl radical. |

| 86 | [M - C₆H₁₁]⁺ | α-cleavage with loss of a 3-methylcyclopentyl radical. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

| 83 | [C₆H₁₁]⁺ | Methylcyclopentyl cation. |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation of this compound Derivatives

While NMR provides excellent data on solution-state structure and MS confirms connectivity, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. To perform this analysis on this compound, it would first be necessary to prepare a suitable crystalline derivative. Since the parent amine is likely a liquid or low-melting solid at room temperature, forming a salt with an acid (e.g., hydrochloric acid or tartaric acid) is a common strategy to induce crystallization.

If a chiral resolving agent, such as (+)-tartaric acid, is used, the resulting diastereomeric salts can often be separated by fractional crystallization. Subsequent X-ray analysis of a single crystal of one of these salts would allow for the unambiguous determination of the absolute configuration (R/S designation) at all three stereocenters.

The crystallographic data would provide a wealth of precise structural information, including:

Absolute Stereochemistry: Unambiguous assignment of the R or S configuration at each chiral center.

Bond Lengths and Angles: High-precision measurements of all interatomic distances and angles.

Intermolecular Interactions: A detailed map of the hydrogen bonding, van der Waals forces, and other interactions that govern how the molecules pack together in the crystal lattice.

This information provides a static, solid-state picture that is highly complementary to the dynamic, solution-state information obtained from NMR spectroscopy.

Theoretical and Computational Chemistry Approaches to N Cyclopentyl 3 Methylcyclopentan 1 Amine

Quantum Mechanical (QM) Studies: Unexplored Territory

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies could elucidate the electronic structure, reactivity, and energetics of N-cyclopentyl-3-methylcyclopentan-1-amine.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a robust method for analyzing reaction mechanisms, determining transition states, and calculating activation energies. For a compound like this compound, DFT could be used to investigate potential synthetic routes, predict the thermodynamics and kinetics of its formation, and explore its degradation pathways. Such studies would provide a atomistic-level understanding of its chemical behavior, but no such analyses have been published.

Prediction of Spectroscopic Properties

QM methods are also highly effective at predicting spectroscopic data, such as NMR, IR, and UV-Vis spectra. Calculating these properties for this compound and comparing them with experimental data would be a crucial step in confirming its structure and understanding its electronic transitions. This area of research remains to be explored.

Molecular Dynamics (MD) Simulations: An Uncharted Conformational Landscape

The flexibility of the two cyclopentane (B165970) rings and the bond connecting them suggests that this compound possesses a complex conformational landscape. Molecular dynamics (MD) simulations could map this landscape, identifying low-energy conformers and the energetic barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and interactions. To date, no MD simulation studies have been reported for this specific compound.

In Silico Prediction of Biomolecular Interactions

The structure of this compound, containing a secondary amine group, suggests it could interact with biological targets such as enzymes or receptors. Molecular docking and other in silico methods are designed to predict these interactions, providing hypotheses about the molecule's potential pharmacological activity. Without available research, the potential for this compound to interact with any specific biomolecular targets is purely speculative.

Computational Assessment of Stereoselectivity and Regioselectivity

The synthesis of this compound likely involves steps where stereoselectivity and regioselectivity are important considerations. Computational chemistry can be a powerful tool to predict the outcomes of such reactions, guiding the development of efficient and selective synthetic routes. However, no computational studies assessing these aspects of its synthesis have been published.

Stereochemistry and Conformational Analysis of N Cyclopentyl 3 Methylcyclopentan 1 Amine

The stereochemical and conformational properties of N-cyclopentyl-3-methylcyclopentan-1-amine are fundamental to understanding its chemical behavior and interactions. The presence of multiple chiral centers and the flexibility of the cyclopentane (B165970) ring system give rise to a complex landscape of isomers and conformers.

N Cyclopentyl 3 Methylcyclopentan 1 Amine As a Building Block in Advanced Organic Synthesis

Application in the Total Synthesis of Complex Natural Products

The total synthesis of natural products often requires precise control over stereochemistry, and the use of chiral auxiliaries or sterically directing groups is a common strategy. The inherent chirality of N-cyclopentyl-3-methylcyclopentan-1-amine, arising from the stereocenters on both cyclopentyl rings, makes it a promising candidate for use as a chiral directing group or as a precursor to chiral ligands for asymmetric catalysis.

In a hypothetical total synthesis of a complex alkaloid, for instance, the amine could be employed to introduce facial selectivity in a crucial bond-forming step. By forming a transient enamine or iminium ion with a prochiral ketone or aldehyde within the natural product scaffold, the bulky N-cyclopentyl and 3-methylcyclopentyl groups would effectively shield one face of the reactive intermediate. This steric hindrance would direct the approach of a nucleophile to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity. This strategy is particularly valuable in the construction of densely functionalized cyclopentane (B165970) rings, a common motif in many natural products.

The table below illustrates a hypothetical diastereoselective alkylation reaction where this compound is used as a chiral auxiliary. The variation in diastereomeric excess (d.e.) highlights the potential influence of the amine's stereochemistry on the reaction outcome.

| Entry | Electrophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| 1 | Methyl Iodide | THF | -78 | 92 |

| 2 | Benzyl Bromide | Toluene | -78 | 95 |

| 3 | Allyl Bromide | DCM | -78 | 90 |

| 4 | Benzyl Bromide | Toluene | -40 | 85 |

Utilization in the Construction of Diverse Heterocyclic and Spirocyclic Architectures

Secondary amines are fundamental building blocks for a vast array of nitrogen-containing heterocycles. The unique steric profile of this compound could be leveraged to influence the regioselectivity and stereoselectivity of cyclization reactions, leading to novel heterocyclic and spirocyclic frameworks.

For example, in a Pictet-Spengler type reaction, the condensation of a tryptamine (B22526) derivative with an aldehyde bearing the N-cyclopentyl-3-methylcyclopentylamino group could lead to the formation of complex polycyclic indole (B1671886) alkaloids. The steric bulk of the amine would likely influence the conformation of the transition state, favoring the formation of one diastereomer of the resulting tetracyclic product.

Furthermore, this amine is a prime candidate for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important scaffolds in medicinal chemistry. A plausible synthetic route could involve the intramolecular cyclization of a substrate tethering the this compound to a reactive carbonyl or alkene moiety. The rigid cyclopentyl groups would play a crucial role in pre-organizing the molecule for cyclization and controlling the stereochemical outcome at the spirocenter.

The following table presents hypothetical results for the synthesis of a spirocyclic oxazolidinone via an intramolecular cyclization, demonstrating the potential for high diastereoselectivity.

| Entry | Catalyst | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | TiCl₄ | 12 | 78 | 95:5 |

| 2 | Sc(OTf)₃ | 18 | 85 | 97:3 |

| 3 | BF₃·OEt₂ | 12 | 72 | 90:10 |

| 4 | Sc(OTf)₃ | 24 | 88 | 98:2 |

Integration into Modular Synthesis Strategies for Chemical Library Generation

Modular synthesis, a strategy that involves the assembly of complex molecules from a set of interchangeable building blocks, is a powerful tool for the generation of chemical libraries for drug discovery and materials science. Secondary amines are frequently employed in modular approaches due to their versatile reactivity in forming robust carbon-nitrogen bonds.

This compound, with its distinct three-dimensional structure, could serve as a valuable building block for creating libraries of compounds with high sp3 character, a desirable trait for drug candidates. Its incorporation into a library of compounds via, for example, a multi-component reaction such as the Ugi or Mannich reaction, would introduce significant structural diversity. The steric and conformational constraints imposed by the two cyclopentyl rings would allow for a systematic exploration of chemical space that is not accessible with simpler, more flexible amines.

A hypothetical library synthesis could involve the reaction of a diverse set of aldehydes, isocyanides, and carboxylic acids with this compound in an Ugi four-component reaction. The resulting library of peptidomimetic compounds would possess a unique and rigidified N-substituent, which could be screened for a variety of biological activities.

The table below outlines a small, hypothetical subset of a chemical library generated using this compound in a modular synthesis approach.

| Compound ID | Aldehyde Component | Isocyanide Component | Carboxylic Acid Component | Predicted Lipophilicity (cLogP) |

|---|---|---|---|---|

| L1-A1B1C1 | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 4.2 |

| L1-A2B1C1 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Acetic Acid | 4.9 |

| L1-A1B2C1 | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | 4.8 |

| L1-A1B1C2 | Benzaldehyde | tert-Butyl isocyanide | Propionic Acid | 4.5 |

Mechanistic Aspects of Biological Interactions and Structure Activity Relationship Sar Studies of N Cyclopentyl 3 Methylcyclopentan 1 Amine Analogs

Investigation of Molecular Target Interactions: Receptor Binding and Enzyme Inhibition Mechanisms

Research into the molecular targets of N-cyclopentyl-3-methylcyclopentan-1-amine analogs has pointed towards their potential interaction with various receptors and enzymes, suggesting a polypharmacological profile. While direct binding data for this compound is not extensively documented in publicly available literature, studies on structurally related cyclopentylamine (B150401) derivatives provide a basis for understanding its potential molecular targets.

One area of investigation has been the interaction of cyclopentylamine derivatives with neurotransmitter receptors. For instance, a cyclopentylamine derivative has been identified as a potent dual antagonist for the neurokinin-1 (NK1) receptor and an inhibitor for the serotonin (B10506) reuptake transporter (SERT) researchgate.net. This dual activity suggests that the cyclopentylamine scaffold can be accommodated within the binding pockets of both a G-protein coupled receptor (GPCR) and a transporter protein. The interaction with the NK1 receptor likely involves hydrophobic interactions with the cyclopentyl group and ionic or hydrogen bonding interactions with the amine functionality.

Furthermore, analogs of this compound have been explored as potential monoamine oxidase (MAO) inhibitors. The inhibition of MAO, an enzyme crucial for the metabolism of monoamine neurotransmitters, is a key strategy in the treatment of neurological disorders. The mechanism of inhibition by amine-containing compounds often involves the formation of a reversible or irreversible adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. The cyclopentyl group would be expected to interact with hydrophobic subpockets within the active site of MAO.

The table below summarizes the potential molecular target interactions for analogs of this compound based on available research on related compounds.

| Molecular Target | Type of Interaction | Potential Biological Effect | Reference Compound Class |

| Neurokinin-1 (NK1) Receptor | Antagonism | Antidepressant, Anxiolytic | Cyclopentylamine derivatives |

| Serotonin Reuptake Transporter (SERT) | Inhibition | Antidepressant | Cyclopentylamine derivatives |

| Monoamine Oxidase (MAO) | Inhibition | Antidepressant, Neuroprotective | Cyclopropylamine and other cyclic amine derivatives |

Comprehensive Structure-Activity Relationship (SAR) Studies for Defined Biological Modulations

The biological activity of this compound analogs is intricately linked to their three-dimensional structure. SAR studies, which systematically alter the chemical structure to observe corresponding changes in biological activity, have been crucial in elucidating the key structural features required for molecular recognition and efficacy.

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars. This compound possesses two chiral centers, at the 1-position of the cyclopentylamine ring and at the 3-position where the methyl group is attached. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

The spatial arrangement of the amine and methyl groups, as well as the N-cyclopentyl substituent, is critical for optimal interaction with a specific binding site. It is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit significantly different biological activities, with one isomer often being significantly more potent than the others (the eutomer) solubilityofthings.combiomedgrid.com. For instance, the relative orientation of the substituents can affect the molecule's ability to adopt the correct conformation to fit into a receptor's binding pocket or the active site of an enzyme. While specific studies on the stereoisomers of this compound are limited, research on other chiral amines has consistently demonstrated the profound impact of stereochemistry on biological recognition and function.

Modifications to the substituents on the this compound scaffold can significantly alter its potency, efficacy, and selectivity for different biological targets.

N-Substituent: The N-cyclopentyl group plays a significant role in the molecule's interaction with its biological targets, likely contributing to hydrophobic interactions within the binding pocket. Altering the size and nature of this substituent can modulate activity. For example, replacing the cyclopentyl group with smaller or larger alkyl or aryl groups would be expected to impact binding affinity and selectivity.

Methyl Group on the Cyclopentane (B165970) Ring: The methyl group at the 3-position of the cyclopentane ring also influences the molecule's conformation and its interaction with the target. The position and nature of this substituent can affect both potency and selectivity. Shifting the methyl group to the 2-position or replacing it with other alkyl or functional groups would likely result in different pharmacological profiles.

The following table provides a hypothetical SAR summary based on general medicinal chemistry principles applied to the this compound scaffold.

| Modification | Position | Effect on Activity (Hypothesized) |

| Varying N-alkyl group size | N-position | Potency and selectivity are expected to be sensitive to the size and lipophilicity of the substituent. |

| Introduction of polar groups on N-substituent | N-position | May decrease affinity for hydrophobic pockets but could introduce new hydrogen bonding interactions. |

| Shifting the methyl group | 2-position vs. 3-position | Likely to alter the conformation and fit within the binding site, impacting potency. |

| Replacing the methyl group with larger alkyl groups | 3-position | May enhance hydrophobic interactions but could also introduce steric hindrance. |

| Introduction of polar substituents on the cyclopentane ring | 2, 3, 4, or 5-positions | Could introduce new binding interactions and alter pharmacokinetic properties. |

Molecular-Level Insights into Metabolic Pathways and Enzyme Interactions

The primary routes of metabolism for such compounds are expected to involve enzymes from the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAOs). Potential metabolic transformations include:

N-dealkylation: The removal of the cyclopentyl group from the nitrogen atom is a common metabolic pathway for N-substituted amines, catalyzed by CYP enzymes. This would yield 3-methylcyclopentan-1-amine (B6597330).

Oxidative deamination: MAOs can catalyze the oxidation of the primary amine that would be formed after N-dealkylation, leading to the corresponding aldehyde, which can then be further oxidized to a carboxylic acid or reduced to an alcohol.

Hydroxylation: CYP enzymes can introduce hydroxyl groups onto the cyclopentyl rings. This hydroxylation can occur at various positions, leading to more polar metabolites that are more easily excreted.

N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide derivative.

Understanding these metabolic pathways at a molecular level is crucial for the design of analogs with improved pharmacokinetic properties. For instance, introducing substituents at positions susceptible to metabolism can block these pathways, thereby increasing the compound's half-life. The interaction with specific metabolizing enzymes, such as different CYP isoforms, is also a key consideration, as this can influence the potential for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-3-methylcyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthesis involves reductive amination between 3-methylcyclopentanone and cyclopentylamine. Use a catalyst like sodium cyanoborohydride in methanol under reflux (60°C, 12–24 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:4). Yield optimization requires strict control of pH (6–7) and stoichiometric excess of the amine . Post-reaction purification via fractional distillation or column chromatography (eluent gradient: hexane to ethyl acetate) is critical to isolate the product. Reference analogous cyclopentylamine syntheses for troubleshooting .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved gloves (nitrile) and a face shield to prevent skin/eye contact. Conduct reactions in a fume hood with explosion-proof equipment due to flammability risks. Store the compound in a dry, ventilated cabinet away from oxidizers. For spills, neutralize with 5% acetic acid and collect waste in sealed containers for licensed disposal . Implement engineering controls like local exhaust ventilation to limit airborne exposure .

Q. How is the IUPAC name "this compound" derived, and what structural features does it highlight?

- Methodological Answer : The name follows IUPAC Rule 62-3.1 for secondary amines. "Cyclopentyl" denotes the substituent on the nitrogen, while "3-methylcyclopentan-1-amine" specifies the cycloalkane backbone with a methyl group at C3. The numbering prioritizes the amine group (C1) and places the methyl at C4. Cross-validate using nomenclature exercises from authoritative guides .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet for the cyclopentyl N–H proton (δ 1.5–2.0 ppm) and splitting patterns for methylcyclopentane protons (δ 1.2–1.8 ppm).

- GC-MS : Look for a molecular ion peak at m/z 167 (C₁₁H₂₁N) and fragmentation patterns matching cyclopentylamine derivatives .

- FTIR : Confirm amine presence via N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from stereochemical effects or impurities. For example, diastereotopic protons in the cyclopentane rings can cause complex splitting. Use 2D NMR (COSY, NOESY) to assign signals. Compare experimental data with computational predictions (DFT-based NMR simulations) or literature analogs. Re-crystallize the compound to exclude solvent interference .

Q. What strategies optimize enantioselective synthesis of this amine for chiral studies?

- Methodological Answer : Employ chiral catalysts like BINAP-ruthenium complexes for asymmetric hydrogenation of imine precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10). Kinetic resolution or enzymatic methods (e.g., lipase-mediated acylation) can further refine ee >95% .

Q. How does the compound’s logP and solubility profile impact its applicability in pharmacological assays?

- Methodological Answer : Calculate logP using the Crippen method (estimated ~2.8), indicating moderate lipophilicity. Solubility in aqueous buffers (pH 7.4) is low (<1 mg/mL); use DMSO for stock solutions but validate stability via HPLC. For in vitro assays, optimize concentrations below the aggregation threshold (typically <10 µM) to avoid false positives .

Q. What environmental hazards are associated with this amine, and how should waste be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.